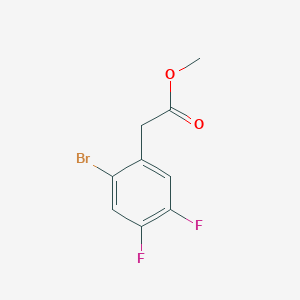

Methyl 2-(2-bromo-4,5-difluorophenyl)acetate

Beschreibung

Methyl 2-(2-bromo-4,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms

Eigenschaften

IUPAC Name |

methyl 2-(2-bromo-4,5-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEQUMVOTNLGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-4,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromo-4,5-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 2-(4,5-difluorophenyl)acetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-bromo-4,5-difluorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenylacetates.

Reduction: Formation of 2-(2-bromo-4,5-difluorophenyl)ethanol.

Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(2-bromo-4,5-difluorophenyl)acetate serves as an intermediate in the synthesis of various pharmaceuticals. Notably:

- Antiplatelet Agents : It is used in the synthesis of Clopidogrel Hydrogensulfate, a widely prescribed medication for preventing blood clots in patients with cardiovascular diseases. The compound's structure allows it to interact effectively with biological targets involved in platelet aggregation .

- Anti-cancer Research : Recent studies indicate potential applications in developing compounds that inhibit tumor growth through targeted mechanisms involving the fluorinated phenyl moiety .

Agricultural Chemistry

The compound also finds applications as an agrochemical:

- Pesticide Development : this compound has been investigated for its efficacy against specific pests due to its neurotoxic properties. Its structural characteristics allow it to disrupt normal physiological functions in target organisms .

Case Study 1: Clopidogrel Synthesis

A study highlighted the efficiency of using this compound in synthesizing Clopidogrel. The research demonstrated a streamlined process that reduced production time while maintaining high purity levels (over 99%) via HPLC analysis. The compound's role as a key intermediate was crucial for achieving cost-effective synthesis suitable for large-scale production .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in agricultural settings revealed promising results in controlling pest populations. Field trials indicated that formulations containing this compound showed significant reductions in pest numbers compared to controls, demonstrating its potential as an effective pesticide .

Wirkmechanismus

The mechanism of action of methyl 2-(2-bromo-4,5-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(4-bromo-2,5-difluorophenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.

Methyl 2-(2-chloro-4,5-difluorophenyl)acetate: Chlorine atom instead of bromine.

Methyl 2-(2-bromo-4-fluorophenyl)acetate: Only one fluorine atom on the phenyl ring.

Uniqueness

Methyl 2-(2-bromo-4,5-difluorophenyl)acetate is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring. This combination can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable intermediate in various synthetic and research applications.

Biologische Aktivität

Methyl 2-(2-bromo-4,5-difluorophenyl)acetate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique combination of bromine and fluorine substituents on the phenyl ring, providing it with distinct chemical properties. Its molecular formula is with a molecular weight of approximately 303.1 g/mol. The presence of these halogen atoms enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents may enhance binding affinity through mechanisms like halogen bonding , which can increase the efficacy of the compound in biological systems .

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways and therapeutic effects.

- Receptor Modulation : It acts as an agonist at the 5-hydroxytryptamine receptor (serotonin receptor), indicating potential psychoactive properties.

Pharmacological Potential

This compound has demonstrated potential in various pharmacological applications:

- Anti-Fibrotic Agents : Studies have indicated that compounds similar to this compound can significantly reduce connective tissue growth factor (CTGF) gene expression in vitro and dermal fibrosis in vivo .

- Psychoactive Properties : As an agonist of serotonin receptors, it is being investigated for its psychoactive effects, which could lead to new treatments for mood disorders.

Agrochemical Applications

The compound is also being explored for its role in developing agrochemicals:

- Pesticides and Herbicides : Its unique structure allows for enhanced activity against pests while potentially reducing environmental impact.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(2-chloro-4,5-difluorophenyl)acetate | Contains chlorine instead of bromine | |

| Methyl 2-(4-bromo-3-fluorophenyl)acetate | Contains only one fluorine atom |

This table highlights how the specific arrangement of bromine and fluorine atoms influences the reactivity and biological interactions of this compound compared to its analogs.

Case Studies

- Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition of certain enzyme activities at concentrations up to 100 µM without cytotoxic effects. This suggests a promising therapeutic index for further drug development .

- Metabolism Analysis : Liquid chromatography-mass spectrometry (LC-MS) studies revealed extensive metabolism into various metabolites through hydroxylation and glucuronidation pathways. This metabolic profile is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Q & A

Q. What are the key steps for synthesizing Methyl 2-(2-bromo-4,5-difluorophenyl)acetate, and how are reaction conditions optimized?

The synthesis typically involves esterification of (2-bromo-4,5-difluorophenyl)acetic acid using methanol under acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC. Optimization includes controlling temperature (60–80°C) and monitoring reaction progress via TLC or HPLC. Catalytic Lewis acids (e.g., ZnCl₂) may enhance esterification efficiency in continuous flow systems .

Q. How is the purity of this compound assessed experimentally?

Purity is validated using high-performance liquid chromatography (HPLC) with retention time comparisons (e.g., 1.64 minutes under SQD-FA05 conditions) and liquid chromatography-mass spectrometry (LCMS) to confirm molecular ion peaks (e.g., m/z 294 [M+H]+). High-purity grades (>97%) are verified via halogen-specific detectors (HLC) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 13C NMR : Assigns carbonyl (δ ~167 ppm) and aromatic carbons, with coupling constants (e.g., J = 13.4 Hz for CF groups) confirming substitution patterns .

- ESI-TOF MS : Validates molecular weight (e.g., m/z 464.91 [M+1]+) and fragmentation patterns .

- IR Spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and aromatic C-Br vibrations .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the ester group and degradation of bromo/fluoro substituents. Desiccants (e.g., silica gel) minimize moisture exposure .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved during structural elucidation?

Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, coupling constants in 13C NMR (J = 10–18 Hz for CF and CBr) differentiate para/meta fluorine substituents. Computational chemistry tools (DFT calculations) can predict shifts and validate assignments .

Q. What strategies are effective for optimizing yields in multi-step syntheses involving this ester?

Q. How do the electronic effects of bromo and difluoro substituents influence the compound’s reactivity?

The electron-withdrawing bromo and fluoro groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions. For example, the 2-bromo substituent sterically hinders para positions, while fluorine’s inductive effect increases the acidity of adjacent protons, facilitating deprotonation in coupling reactions .

Q. What computational methods are used to predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) models predict reaction pathways (e.g., transition states in ester hydrolysis). Molecular docking studies assess interactions with enzymes or catalysts, leveraging crystallographic data from programs like SHELXL for structural refinement .

Q. How can reaction mechanisms involving this ester be experimentally validated?

Q. What are the challenges in scaling up the synthesis of this compound for academic research?

Scaling requires addressing exothermic esterification (controlled via cooling jackets) and minimizing halogenated byproducts. Flow chemistry systems improve reproducibility, while solvent recovery (e.g., methanol distillation) reduces waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.